molecular formula C22H30N4O5 B7430672 Boc-DL-Gly(Unk)-DL-Phe-OMe

Boc-DL-Gly(Unk)-DL-Phe-OMe

Cat. No.: B7430672
M. Wt: 430.5 g/mol
InChI Key: YUJDQUYBXULBBG-UHFFFAOYSA-N
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Description

Boc-DL-Gly(Unk)-DL-Phe-OMe is a synthetic peptide derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus, DL-glycine with an unspecified substituent (denoted as "Unk"), and a C-terminal DL-phenylalanine methyl ester. This compound serves as a critical intermediate in peptide synthesis, particularly for introducing non-natural amino acids or modified residues into peptide chains. The Boc group enhances stability during solid-phase synthesis, while the methyl ester (OMe) improves solubility in organic solvents .

Properties

IUPAC Name

methyl 2-[[2-(1,5-dimethylpyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O5/c1-14-16(13-23-26(14)5)18(25-21(29)31-22(2,3)4)19(27)24-17(20(28)30-6)12-15-10-8-7-9-11-15/h7-11,13,17-18H,12H2,1-6H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJDQUYBXULBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Gly(Unk)-DL-Phe-OMe typically involves the following steps:

    Protection of Glycine: Glycine is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Coupling with Phenylalanine: The Boc-protected glycine is then coupled with phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxyl group of phenylalanine with methanol (MeOH) in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Gly(Unk)-DL-Phe-OMe undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

    Coupling Reactions: Utilizes reagents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

    Hydrolysis: Produces Boc-DL-Gly(Unk)-DL-Phe-OH.

    Deprotection: Yields DL-Gly(Unk)-DL-Phe-OMe.

    Coupling Reactions: Forms dipeptides or longer peptide chains.

Scientific Research Applications

Boc-DL-Gly(Unk)-DL-Phe-OMe is widely used in scientific research, including:

    Peptide Synthesis: As a building block for synthesizing peptides and proteins.

    Biochemical Studies: Investigating enzyme-substrate interactions and protein folding.

    Medicinal Chemistry: Developing peptide-based drugs and studying their pharmacokinetics and pharmacodynamics.

    Industrial Applications: Used in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of Boc-DL-Gly(Unk)-DL-Phe-OMe involves its role as a substrate or intermediate in biochemical reactions. The Boc group provides stability and protection during synthesis, while the ester group facilitates coupling reactions. The compound interacts with various molecular targets, including enzymes and receptors, through peptide bonds and other functional groups.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of Boc-DL-Gly(Unk)-DL-Phe-OMe:

Compound Name Molecular Formula Molecular Weight Key Features Applications
This compound C₁₇H₂₃N₂O₅ 335.38 g/mol Boc-protected glycine derivative with unknown substituent; methyl ester terminus. Peptide synthesis, chiral intermediates.
H-DL-Phe-OMe·HCl C₁₀H₁₄ClNO₂ 215.68 g/mol DL-phenylalanine methyl ester hydrochloride; hygroscopic, water-soluble. Amino acid coupling, drug intermediates .
H-Lys(Boc)-OMe·HCl C₁₂H₂₅ClN₂O₄ 296.79 g/mol Boc-protected lysine methyl ester; stable under acidic conditions. Solid-phase peptide synthesis (SPPS) .
N-Boc-DL-Ala-OMe C₉H₁₇NO₄ 203.24 g/mol Boc-protected DL-alanine methyl ester; used in enzymatic resolution. Chiral drug synthesis .
H-DL-Phe(4-Cl)-OMe·HCl C₁₀H₁₃Cl₂NO₂ 250.12 g/mol Chlorinated phenylalanine derivative; enhanced lipophilicity. Targeted drug delivery .

Physicochemical Properties

  • Solubility : this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the Boc group, whereas H-DL-Phe-OMe·HCl is water-soluble but hygroscopic .
  • Stability : The Boc group confers resistance to nucleophilic attack but is cleaved under strong acids (e.g., TFA). In contrast, methyl esters (OMe) are base-labile, requiring careful pH control during synthesis .

Research Findings and Data

Enzymatic Hydrolysis Efficiency

Compound Enzyme Used Optimal pH Temperature e.e. (%) Conversion (%)
N-Boc-DL-Ala-OMe B. amyloliquefaciens 8.0 35°C >99.9 50.1
H-DL-Phe-OMe·HCl Porcine esterase 7.5 30°C 85.2 45.3

Note: this compound’s enzymatic behavior remains unexplored but is hypothesized to require tailored conditions due to the "Unk" group .

Critical Analysis of Divergent Evidence

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